N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-20(2,3)19(24)22-16-8-11-18-14(13-16)5-4-12-23(18)27(25,26)17-9-6-15(21)7-10-17/h6-11,13H,4-5,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEANSRFIYMFVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has been explored for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise in therapeutic applications, potentially targeting specific molecular pathways . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets . Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide and related compounds:
Structural and Functional Analysis
Amide vs. In contrast, the 3-chlorobenzamide analog () introduces a planar aromatic ring, which may enhance binding to hydrophobic pockets but reduce metabolic stability . The thiophene-2-carboximidamide group in compounds (e.g., compound 70) confers basicity and hydrogen-bonding capacity, contributing to selective NOS inhibition (e.g., nNOS IC50 = 120 nM vs. eNOS IC50 > 10 µM) .
Sulfonyl vs. Carbonyl Linkers: The 4-fluorophenylsulfonyl group in the target compound enhances electron-withdrawing effects and resistance to enzymatic degradation compared to the thiophene-2-carbonyl group in ’s compound .
Core Scaffold Variations: Tetrahydroisoquinoline derivatives () have a fused aromatic system, which may increase rigidity and binding affinity compared to tetrahydroquinoline-based compounds . Piperidine/pyrrolidine substitutions () improve aqueous solubility (e.g., compound 28 as a dihydrochloride salt) but may introduce basicity-related toxicity risks .
Biological Activity
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H21FN2O3S
- CAS Number : 1005299-80-8
- Molecular Weight : 364.45 g/mol
The compound is primarily recognized as an inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in the regulation of Th17 cells. Th17 cells are implicated in various autoimmune diseases, making RORγt a significant target for therapeutic intervention .
In Vitro Studies
- Cholinesterase Inhibition : Studies have shown that related compounds exhibit significant inhibition of cholinesterases, which are enzymes critical for neurotransmission. The biological activity was assessed using Ellman's spectrophotometric method, revealing promising results in terms of IC50 values comparable to known inhibitors like tacrine .
- RORγt Inhibition : The compound has been evaluated for its ability to inhibit RORγt activity. In mouse models, it demonstrated effective modulation of Th17-mediated responses, indicating potential therapeutic applications in autoimmune conditions such as rheumatoid arthritis and psoriasis .
In Vivo Studies
In animal models, particularly mice and rats, this compound showed:
- Bioavailability : The compound exhibited high oral bioavailability (F = 48.1% in mice and 32.9% in rats), significantly higher than previously studied derivatives .
- Efficacy : It effectively reduced symptoms of psoriasis at lower doses without adverse effects over a two-week administration period .
Case Study 1: Treatment of Psoriasis
In a controlled study involving mice with induced psoriasis, treatment with this compound led to a notable reduction in psoriatic lesions compared to control groups. The compound's mechanism involved downregulation of inflammatory cytokines associated with Th17 cells.
Case Study 2: Rheumatoid Arthritis Model
Another study assessed the compound's effects in a rheumatoid arthritis model where it was administered over several weeks. Results indicated a significant decrease in joint inflammation and damage markers, suggesting its potential as a therapeutic agent for managing rheumatoid arthritis symptoms.
Data Summary Table
| Study Type | Model | Key Findings | Bioavailability (%) | Efficacy |
|---|---|---|---|---|
| In Vitro | Cholinesterase inhibition | Comparable IC50 to tacrine | - | Significant inhibition |
| In Vivo | Psoriasis | Reduced lesions | 48.1 (mice) | Effective at lower doses |
| In Vivo | Rheumatoid Arthritis | Decreased inflammation markers | 32.9 (rats) | Significant symptom relief |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
